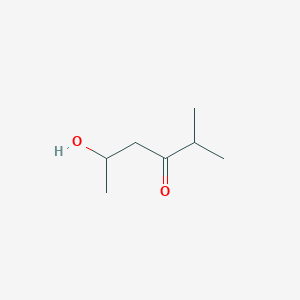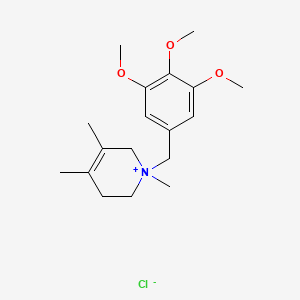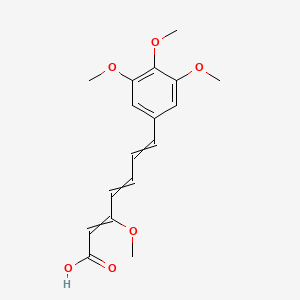
1-(10,11-Dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine 4-oxide dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10,11-Dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine 4-oxide dihydrate is a complex organic compound. It belongs to the class of dibenzo thiepin derivatives, which are known for their diverse pharmacological activities. This compound is characterized by its unique chemical structure, which includes a dibenzo thiepin core, a piperazine ring, and an oxide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-Dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine 4-oxide dihydrate typically involves multiple steps:
Formation of the Dibenzo Thiepin Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Oxidation: The final step involves the oxidation of the compound to introduce the oxide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(10,11-Dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine 4-oxide dihydrate can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can be used to remove the oxide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxide derivatives, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(10,11-Dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine 4-oxide dihydrate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(10,11-Dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine: Lacks the oxide group.
1-(10,11-Dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine 4-oxide: Lacks the dihydrate component.
Uniqueness
1-(10,11-Dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine 4-oxide dihydrate is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities.
Propriétés
Numéro CAS |
58722-20-6 |
|---|---|
Formule moléculaire |
C20H24N2O2S |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
4-(1-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-1-methyl-1-oxidopiperazin-1-ium |
InChI |
InChI=1S/C20H24N2O2S/c1-22(23)12-10-21(11-13-22)17-14-15-6-3-4-9-19(15)25-20-16(17)7-5-8-18(20)24-2/h3-9,17H,10-14H2,1-2H3 |
Clé InChI |
QJHRVHCJLKCCPE-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=CC=C4OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



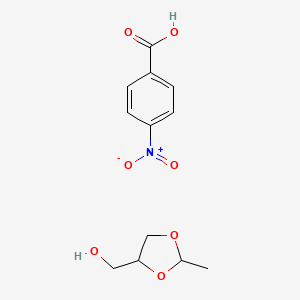
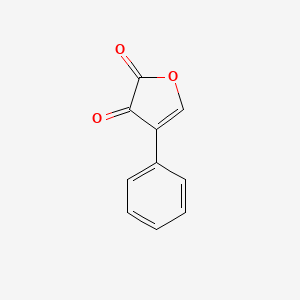
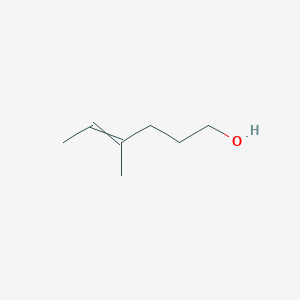
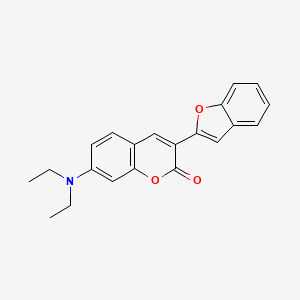
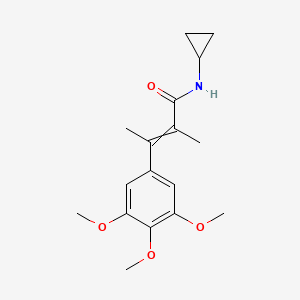

![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
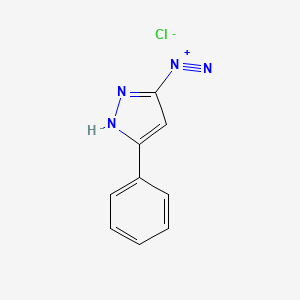
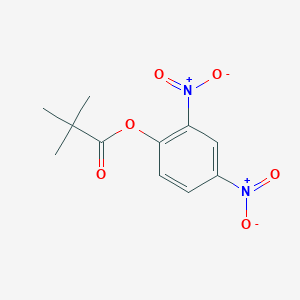
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)
